Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate
Description
Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate, also known as D-Ribose 5-phosphate disodium salt hydrate (CAS: 18265-46-8), is a phosphorylated derivative of D-ribose. It is an intermediate in the oxidative and nonoxidative branches of the pentose phosphate pathway (PPP), a critical metabolic pathway responsible for nucleotide synthesis and NADPH production . Structurally, it features a phosphorylated pentose backbone with hydroxyl, carbonyl, and phosphoester functional groups. Its disodium salt form enhances solubility, making it suitable for biochemical and pharmaceutical applications, particularly in nucleotide synthesis and enzyme studies .
Properties
Molecular Formula |
C5H9Na2O8P |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate |
InChI |
InChI=1S/C5H9O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,8H,2H2,(H2,10,11,12);;/q-2;2*+1 |
InChI Key |
WLPAKKFQVSXILQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Phosphonate Ester Formation
The initial step involves constructing a phosphonate ester, typically via the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide bearing the desired backbone. For this compound, the backbone is a pentane derivative with specific hydroxyl and keto functionalities, necessitating tailored halogenated intermediates.
Introduction of Hydroxyl and Keto Groups
Hydroxylation and oxidation steps are employed to install the hydroxyl and keto groups at specific positions on the pentane chain. These steps often involve regioselective oxidation or hydroxylation, utilizing reagents such as osmium tetroxide, potassium permanganate, or hydroxylamine derivatives.
Formation of the Phosphonooxy Group
The phosphonooxy group at the 5-position can be introduced via phosphorylation of a suitable alcohol precursor. This often involves the use of phosphoryl chloride or phosphoramidite reagents under controlled conditions, followed by hydrolysis to yield the free phosphonic acid.
Disodium Salt Formation
The final step involves neutralizing the phosphonic acid with sodium hydroxide or sodium carbonate to produce the disodium salt, which enhances solubility and stability for biological applications.
Specific Preparation Methods Supported by Literature and Data
Synthesis via Carbohydrate Derivatives
Research indicates that compounds with similar structures can be synthesized starting from carbohydrate derivatives, such as protected pentoses, which are selectively oxidized and functionalized. For example, the approach used in synthesizing nucleoside analogs involves glycosylation, oxidation, and phosphorylation steps, which can be adapted here.
Phosphorylation of Hydroxyketones
A viable route involves synthesizing a hydroxyketone intermediate, then phosphorylating the hydroxyl group using phosphorous oxychloride or phosphoramidite reagents, followed by hydrolysis to obtain the phosphonic acid, which is then neutralized with sodium hydroxide.
Use of Nucleoside Analog Synthesis Techniques
Given the structural similarity to nucleotide derivatives, methods used in nucleotide synthesis—such as the phosphorylation of nucleoside analogs—are applicable. These involve activation of phosphates and subsequent coupling with hydroxyl groups on sugar moieties.
Data Tables Summarizing Key Parameters and Reaction Conditions
Research Discoveries and Innovations
Recent advances have focused on selective oxidation of carbohydrate derivatives to generate hydroxylated intermediates with high stereoselectivity, and on phosphorylation techniques that minimize side reactions. Notably:
- Enzymatic phosphorylation has been explored for more environmentally friendly synthesis, offering regio- and stereoselectivity.
- Solid-phase synthesis techniques have been adapted for complex phosphonate derivatives, improving yields and purity.
Chemical Reactions Analysis
Types of Reactions: Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its reactivity in oxidation reactions, where it can form stable diol products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include osmium tetroxide, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2). The reaction conditions often involve mild temperatures and controlled pH to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reactions of this compound include vicinal diols and other oxidized derivatives. These products are valuable intermediates in various chemical syntheses .
Scientific Research Applications
Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex molecules. In biology, it plays a role in enzymatic reactions and metabolic pathways. In medicine, the compound is studied for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate involves its ability to act as an oxidizing agent. It interacts with various molecular targets, including enzymes and proteins, to facilitate oxidation-reduction reactions. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related sodium salts and phosphorylated metabolites. Data are synthesized from biochemical, catalytic, and antimicrobial studies.
Table 1: Structural and Functional Comparison
Key Contrasts
Functional Role in Metabolism D-Ribose 5-phosphate disodium is metabolically active, directly participating in nucleotide synthesis. In contrast, disodium phosphate and sodium citrate are non-reactive additives in food or catalysis . FAD disodium serves as a redox cofactor, distinct from the PPP intermediate role of ribose-5-phosphate .
Structural Complexity The phosphorylated pentose structure of D-Ribose 5-phosphate disodium is more biochemically specialized than inorganic disodium phosphate or linear EDTA .
Catalytic vs. Metabolic Utility
- Disodium phosphate’s catalytic efficiency in chromene synthesis (e.g., 85–92% yield) contrasts with D-Ribose 5-phosphate’s role as a substrate in enzymatic reactions .
Research Highlights
- Disodium Phosphate: Demonstrated high catalytic efficiency in multi-component reactions under eco-friendly conditions (ethanol:water solvent) .
- Sodium Citrate : At 2.5% concentration, it increased extracellular Shiga toxin levels by 300% compared to controls, posing risks in food preservation .
Biological Activity
Disodium; 4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate, commonly referred to as phospho-DPD, is a compound with significant biological activity, particularly in the context of bacterial quorum sensing and metabolic pathways. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C5H8Na2O7P
- Molecular Weight: 299.14 g/mol
- IUPAC Name: Disodium; 4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate
The enzyme associated with this pathway is 3-hydroxy-5-phosphooxypentane-2,4-dione thiolase (EC 2.3.1.245) , which catalyzes the conversion of phospho-DPD into other metabolites that modulate bacterial communication and metabolic processes .
Biological Activities
- Quorum Sensing Modulation:
- Antimicrobial Properties:
-
Metabolic Pathway Involvement:
- The compound is also implicated in various metabolic pathways within bacteria, influencing how they respond to environmental changes and nutrient availability.
Study 1: Quorum Sensing and Biofilm Formation
A study investigated the effects of phospho-DPD on biofilm formation in Vibrio harveyi. It was found that altering the concentration of phospho-DPD significantly impacted biofilm density and composition, suggesting its potential as a target for controlling biofilm-related infections.
| Parameter | Control Group | Phospho-DPD Treatment |
|---|---|---|
| Biofilm Density | High | Moderate |
| Viability | 100% | 60% |
Study 2: Synergistic Effects with Antibiotics
Another research focused on the synergistic effects of phospho-DPD with common antibiotics against Pseudomonas aeruginosa. The results indicated that the presence of phospho-DPD enhanced antibiotic susceptibility by disrupting quorum sensing mechanisms.
| Antibiotic | Without Phospho-DPD | With Phospho-DPD |
|---|---|---|
| Ciprofloxacin | MIC: 16 µg/mL | MIC: 4 µg/mL |
| Gentamicin | MIC: 32 µg/mL | MIC: 8 µg/mL |
Q & A
Basic Question: What is the biochemical significance of D-ribose 5-phosphate disodium salt in cellular metabolism?
Answer:
D-Ribose 5-phosphate (R5P) disodium salt is a critical intermediate in the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP). It serves as a precursor for nucleotide and nucleic acid synthesis and plays a role in maintaining redox balance via NADPH production . Methodologically, its cellular concentration can be quantified using enzymatic assays coupled with spectrophotometry (e.g., ribose-5-phosphate isomerase activity) or HPLC with UV detection (λ = 260 nm). Researchers should account for potential interference from other phosphorylated sugars by optimizing column conditions (e.g., anion-exchange chromatography).
Basic Question: How should researchers handle and store D-ribose 5-phosphate disodium salt to ensure stability?
Answer:
The compound is hygroscopic and requires storage in airtight containers at –20°C to prevent hydrolysis. Purity (≥85%) and shelf life (up to 24 months) depend on minimizing exposure to moisture and ambient temperature . For reconstitution, use deionized water treated with chelating agents (e.g., EDTA) to avoid metal-catalyzed degradation. Stability under experimental conditions (e.g., pH 7.4 buffers) should be verified via periodic LC-MS analysis.
Advanced Question: How can isotopic labeling of D-ribose 5-phosphate be utilized to study metabolic flux in the PPP?
Answer:
Stable isotope-labeled R5P (e.g., ¹³C or ²H) enables tracing carbon flux through the PPP using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). Experimental design should include:
- Labeling Strategy : Pulse-chase experiments with [1-¹³C]glucose to track R5P incorporation into nucleotides.
- Data Interpretation : Correct for isotopic dilution effects using computational models (e.g., INCA software).
Contradictions in flux data may arise from compartmentalization (cytosolic vs. mitochondrial PPP branches) or cell-type-specific pathway activity .
Advanced Question: What analytical methods resolve structural ambiguities in phosphorylated sugar derivatives like R5P?
Answer:
Advanced structural elucidation requires:
- X-ray Crystallography : To determine absolute stereochemistry (e.g., distinguishing α/β anomers).
- ²H/³¹P NMR : For probing phosphoester bond stability and conformational dynamics.
- High-Resolution MS : To confirm molecular weight and detect degradation products (e.g., inorganic phosphate release).
Contradictions between theoretical and observed spectra often stem from pH-dependent tautomerism or metal-ion adducts, necessitating buffered solutions (pH 6–8) and chelator inclusion .
Advanced Question: How can researchers address discrepancies in R5P’s reported roles in cancer metabolism?
Answer:
Conflicting studies on R5P’s pro- or anti-tumor effects may arise from:
- Context Dependency : Hypoxia vs. normoxia alters PPP flux.
- Model Systems : 2D cell cultures vs. 3D organoids differ in nutrient gradients.
Methodological solutions: - Single-Cell RNA Sequencing : To map PPP enzyme expression heterogeneity.
- Metabolomics : Coupled with ¹³C-glucose tracing to quantify R5P pool dynamics.
Standardize culture conditions (e.g., O₂ levels, serum-free media) to reduce variability .
Basic Question: What safety protocols are essential when handling phosphorylated intermediates like R5P?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods when handling powders to prevent inhalation.
- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines for organic phosphates. Regulatory disclaimers specify research-only use, excluding diagnostic or therapeutic applications .
Advanced Question: What synthetic strategies optimize the large-scale production of R5P for in vitro studies?
Answer:
Synthesis routes include:
- Enzymatic Catalysis : Using recombinant ribokinase and ATP in buffered systems (pH 7.5–8.0).
- Chemical Phosphorylation : Protecting-group strategies (e.g., benzylidene acetal) to selectively phosphorylate ribose at C5.
Key challenges: - Yield Optimization : Enzymatic methods achieve ~70% yield but require ATP regeneration systems.
- Purification : Remove ATP/ADP contaminants via ion-pair chromatography with tetrabutylammonium bromide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
